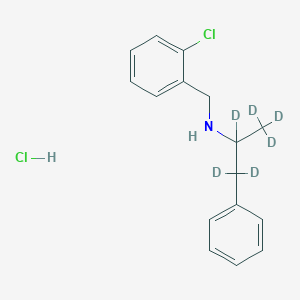
rac Clobenzorex-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Clobenzorex-d6 Hydrochloride: is a deuterated form of Clobenzorex, a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobenzorex due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Clobenzorex-d6 Hydrochloride involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride. The deuterated version is synthesized similarly, with deuterium atoms incorporated at specific positions to create the labeled compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically supplied as a hydrochloride salt for stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions: rac Clobenzorex-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediates back to the parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
rac Clobenzorex-d6 Hydrochloride is extensively used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for studying the metabolic pathways and pharmacokinetics of Clobenzorex.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research on this compound helps in understanding its potential therapeutic uses and side effects.
Wirkmechanismus
rac Clobenzorex-d6 Hydrochloride exerts its effects by stimulating the central nervous system. It acts as a prodrug, metabolizing into active compounds that increase the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, reduced appetite, and enhanced mood. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Clobenzorex: The non-deuterated form, used as an appetite suppressant.
Amphetamine: A stimulant with similar central nervous system effects.
Methamphetamine: A potent central nervous system stimulant with a higher potential for abuse.
Uniqueness: rac Clobenzorex-d6 Hydrochloride is unique due to its deuterium labeling, which provides stability and allows for detailed pharmacokinetic studies. This isotopic labeling helps in distinguishing the compound from its non-deuterated counterparts in metabolic studies .
Eigenschaften
Molekularformel |
C16H19Cl2N |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H/i1D3,11D2,13D; |
InChI-Schlüssel |
ASTCUURTJCZRSC-WXVCLZDVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




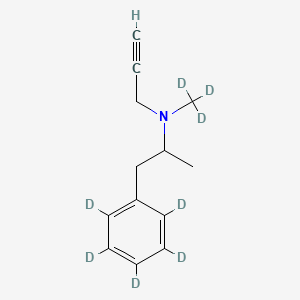

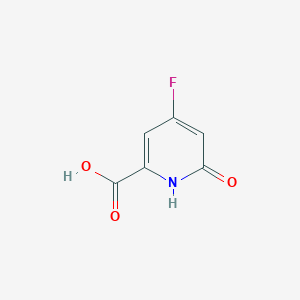
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
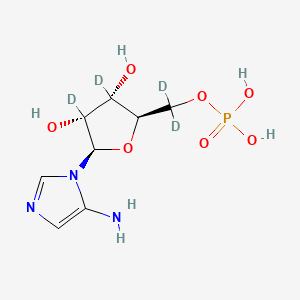
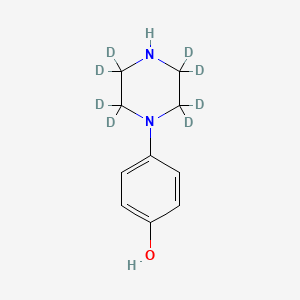
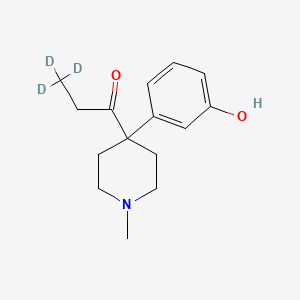
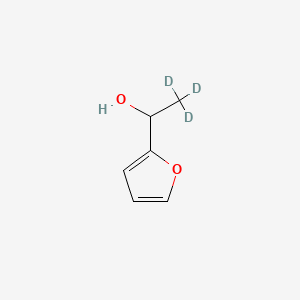

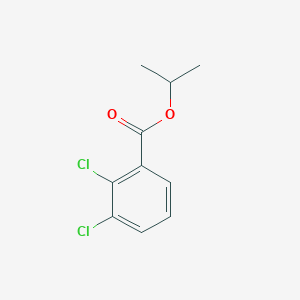

![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
